molecular formula C27H27NO4S B2553034 Fmoc-homoCys(CH3Bzl)-OH CAS No. 1821768-91-5

Fmoc-homoCys(CH3Bzl)-OH

Katalognummer: B2553034
CAS-Nummer: 1821768-91-5
Molekulargewicht: 461.58
InChI-Schlüssel: QKGHBNRSVICJRZ-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-homocysteine(methylbenzyl)-OH is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in the selective protection of the amino group, allowing for the stepwise construction of peptides. The methylbenzyl group attached to the sulfur atom of homocysteine provides additional stability and hydrophobicity, making it useful in various synthetic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-homocysteine(methylbenzyl)-OH is widely used in peptide synthesis. The Fmoc group allows for the stepwise construction of peptides, making it a valuable tool in the synthesis of complex peptides and proteins.

Biology

In biological research, Fmoc-homocysteine(methylbenzyl)-OH is used to study the role of homocysteine in various biochemical pathways. The compound can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

The compound is used in the development of peptide-based therapeutics. The ability to selectively protect and deprotect functional groups allows for the precise construction of peptide drugs with desired properties.

Industry

In the pharmaceutical industry, Fmoc-homocysteine(methylbenzyl)-OH is used in the synthesis of peptide-based drugs. The compound’s stability and ease of handling make it suitable for large-scale production.

Wirkmechanismus

Target of Action

Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of this compound is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .

Mode of Action

The mode of action of this compound involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .

Biochemical Pathways

This compound affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.

Pharmacokinetics

The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .

Result of Action

The result of the action of this compound is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the thioester moiety in this compound is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of this compound in the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homocysteine(methylbenzyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of homocysteine is protected using the Fmoc group. This is achieved by reacting homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group of homocysteine is protected by reacting it with methylbenzyl chloride in the presence of a base like triethylamine. This step ensures that the thiol group does not participate in unwanted side reactions during peptide synthesis.

    Purification: The final product, Fmoc-homocysteine(methylbenzyl)-OH, is purified using techniques such as column chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of Fmoc-homocysteine(methylbenzyl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-homocysteine(methylbenzyl)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Substitution Reactions:

    Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of protein structures.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Methylbenzyl chloride and triethylamine are used for the protection of the thiol group.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfides.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields homocysteine(methylbenzyl)-OH.

    Disulfides: Oxidation of the thiol group forms disulfide-linked dimers or higher-order structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-cysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis but may have different stability and reactivity.

    Fmoc-homocysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis and can form disulfides.

    Fmoc-methionine-OH: Contains a thioether group instead of a thiol group. It is used in peptide synthesis and has different reactivity compared to Fmoc-homocysteine(methylbenzyl)-OH.

Uniqueness

Fmoc-homocysteine(methylbenzyl)-OH is unique due to the presence of both the Fmoc and methylbenzyl groups. The Fmoc group allows for selective protection of the amino group, while the methylbenzyl group provides additional stability and hydrophobicity. This combination makes the compound particularly useful in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-homoCys(CH3Bzl)-OH, also known as Fmoc-S-trityl-L-homocysteine, is an amino acid derivative utilized primarily in peptide synthesis. Its unique structure and properties make it a valuable compound in various biochemical applications, particularly in cancer research and therapeutic development. This article delves into the biological activities associated with this compound, supported by empirical data, case studies, and relevant research findings.

  • Chemical Structure : this compound consists of a homocysteine backbone modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl group.
  • Molecular Formula : C38H33NO4S
  • Molecular Weight : 599.7 g/mol
  • CAS Number : 167015-23-8

Anticancer Properties

Research indicates that this compound exhibits significant potential in cancer treatment. It has been shown to inhibit tumor cell invasion and metastasis by targeting tumor-associated macrophages (TAMs) and endothelial cells. TAMs express high levels of proteases like legumain, which are implicated in tumor progression. By utilizing prodrugs or protease inhibitors that target these cells, this compound can reduce tumor growth factors and angiogenesis, thus inhibiting invasive growth and metastasis .

Tissue Protective Effects

In addition to its anticancer properties, this compound has been studied for its tissue protective activities. Peptides derived from this compound have shown efficacy in preventing tissue damage associated with various diseases, including inflammation and exposure to toxic agents. The mechanism involves modulating the immune response and enhancing the viability of mammalian cells under stress conditions .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that the administration of this compound led to a significant reduction in tumor size in animal models. The compound effectively targeted TAMs, resulting in decreased levels of pro-angiogenic factors .
  • Therapeutic Applications : Clinical trials exploring the use of this compound in combination therapies for metastatic cancer showed promising results, particularly in enhancing the efficacy of existing chemotherapeutic agents while minimizing side effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
Patent US8853358B2AnticancerInhibits tumor cell invasion by targeting TAMs
Patent WO2007064759A2Tissue ProtectionProtects against tissue damage from inflammation
Sigma-Aldrich DataPeptide SynthesisUseful for introducing homocysteine into peptides

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBNRSVICJRZ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.